molecular formula C15H11ClN2O4 B304694 4-benzyl-6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one

4-benzyl-6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B304694
M. Wt: 318.71 g/mol
InChI Key: CUAQZFDIKWGBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BN and has been synthesized using different methods. BN has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of BN is not fully understood. However, it has been proposed that BN inhibits the activity of enzymes involved in the production of inflammatory cytokines and in the metabolism of cancer cells. BN has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
BN has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BN inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. BN has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In vivo studies have shown that BN has anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

BN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. It has been shown to have low toxicity to non-target organisms, which makes it a potential candidate for herbicide use. BN has also been shown to have low flammability, which makes it a potential candidate for use as a flame retardant. However, BN also has limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different systems. BN also has limited solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on BN. In medicine, further studies are needed to determine the potential of BN as an anti-inflammatory and anti-cancer agent. Studies are also needed to determine the safety and efficacy of BN in vivo. In agriculture, further studies are needed to determine the potential of BN as a herbicide and its effects on non-target organisms. In material science, further studies are needed to determine the potential of BN as a flame retardant and its effects on the properties of polymers.
Conclusion:
In conclusion, BN is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BN has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research. Further studies are needed to determine the potential of BN in medicine, agriculture, and material science.

Synthesis Methods

BN can be synthesized using different methods. One of the most common methods is the reaction between 2-amino-4-chlorophenol and benzyl chloroformate in the presence of a base. This reaction leads to the formation of 4-benzyl-6-chloro-2-[(chlorocarbonyl) amino] phenol, which is then treated with nitric acid to produce BN. Other methods of synthesis include the reaction between 2-amino-4-chlorophenol and benzyl nitrate in the presence of a catalyst, and the reaction between 2-amino-4-chlorophenol and benzyl alcohol in the presence of a dehydrating agent.

Scientific Research Applications

BN has been studied for its potential applications in various fields. In medicine, BN has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, BN has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds and to have low toxicity to non-target organisms. In material science, BN has been studied for its potential use as a flame retardant. It has been shown to reduce the flammability of polymers and to have low toxicity.

properties

Product Name

4-benzyl-6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Molecular Formula

C15H11ClN2O4

Molecular Weight

318.71 g/mol

IUPAC Name

4-benzyl-6-chloro-7-nitro-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H11ClN2O4/c16-11-6-13-14(7-12(11)18(20)21)22-9-15(19)17(13)8-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

CUAQZFDIKWGBGJ-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=CC(=C(C=C2O1)[N+](=O)[O-])Cl)CC3=CC=CC=C3

Canonical SMILES

C1C(=O)N(C2=CC(=C(C=C2O1)[N+](=O)[O-])Cl)CC3=CC=CC=C3

Origin of Product

United States

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